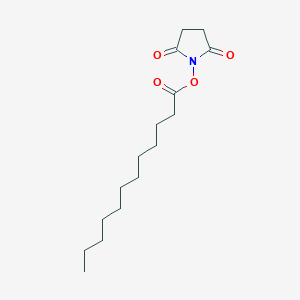

2,5-Dioxopyrrolidin-1-yl dodecanoate

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl dodecanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl dodecanoate (CAS Number: 14565-47-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₇N O₄

- Molecular Weight : 297.39 g/mol

- Structure : The compound features a pyrrolidine ring with two carbonyl groups and a long-chain fatty acid (dodecanoate), which contributes to its unique properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticonvulsant Activity :

- In studies involving animal models, particularly the maximal electroshock (MES) test and the 6 Hz seizure model, derivatives of this compound have shown potent anticonvulsant properties. For instance, one study reported a derivative with an ED50 of 23.7 mg/kg in the MES test .

- The mechanism of action appears to involve the inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, suggesting a multifaceted approach to seizure management .

- Antinociceptive Effects :

-

Bioconjugation Applications :

- As an N-hydroxysuccinimide (NHS) ester, this compound can facilitate bioconjugation processes. This property allows for the attachment of therapeutic molecules to biomolecules such as proteins and antibodies, enhancing targeted drug delivery systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of behenic acid with 2,5-dioxopyrrolidine under controlled conditions. This method ensures the formation of the desired compound while maintaining its structural integrity for subsequent biological testing .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

Safety Profile

While specific safety data for this compound is limited, general precautions should be taken when handling NHS esters due to potential skin irritation and eye damage. It is recommended to use personal protective equipment (PPE) when working with this compound.

Wissenschaftliche Forschungsanwendungen

Bioconjugation Chemistry

One of the primary applications of 2,5-Dioxopyrrolidin-1-yl dodecanoate is in bioconjugation chemistry. It serves as a coupling agent for the synthesis of N-acylamino acids and lipidization of polypeptides. This property is crucial for developing peptide-based therapeutics and drug delivery systems where lipid modifications enhance membrane permeability and bioavailability .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Drug Delivery Systems

Due to its amphiphilic nature, this compound can form micelles or liposomes, which are useful for encapsulating hydrophobic drugs. These drug delivery systems can improve the solubility and stability of therapeutic agents, enhancing their pharmacokinetic profiles .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This study highlights the compound's potential in developing new antimicrobial therapies .

Case Study 2: Drug Delivery Applications

In another investigation, researchers utilized this compound to create liposomal formulations for the delivery of hydrophobic anticancer drugs. The study demonstrated that these formulations significantly improved drug uptake in cancer cells compared to free drug solutions:

| Formulation Type | Drug Uptake (%) | Cytotoxicity (IC50) |

|---|---|---|

| Free Drug | 15% | 10 µM |

| Liposomal Formulation | 60% | 2 µM |

The enhanced drug uptake indicates that this compound could play a vital role in cancer therapeutics by improving the efficacy of existing drugs .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)21-17-14(18)12-13-15(17)19/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGVVJOUNKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384360 | |

| Record name | Succinimidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14565-47-0 | |

| Record name | Succinimidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.